3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol
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Overview
Description
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol” is a chemical compound that belongs to the class of Heteroarylboronic Acid Esters . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16BNO2 . The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
This compound is often used in Suzuki coupling reactions in the presence of a palladium catalyst to synthesize various organic compounds, including heterocyclic compounds and drug molecules . It can also undergo borylation at the benzylic C-H bond of alkylbenzenes .Physical and Chemical Properties Analysis
The compound has a molecular weight of 204.07 and a predicted density of 0.99±0.1 g/cm3 . It has a melting point of 27-31°C (lit.) and a boiling point of 130°C/20mmHg (lit.) . The compound also has a refractive index of 1.49 .Scientific Research Applications
Synthetic Applications and Biological Importance
Design of Selective Inhibitors
Tri- and tetra-substituted imidazole scaffolds, potentially derivable from pyridin-4-ol structures, are known for their selective inhibition of the p38 mitogen-activated protein kinase, a target for proinflammatory cytokine release inhibition. This involves the design, synthesis, and activity studies of such compounds, highlighting the importance of pyridine derivatives in medicinal chemistry (Scior et al., 2011).
Hybrid Catalysts for Medicinal Chemistry
The review on hybrid catalysts underscores the significance of pyranopyrimidine cores, derivable from pyridin-4-ol structures, as key precursors in medicinal and pharmaceutical industries. These cores are crucial for synthesizing a wide range of bioactive molecules, demonstrating the role of pyridine derivatives in the development of lead molecules for therapeutic applications (Parmar et al., 2023).
Chemosensing Applications
Pyridine derivatives, including potentially those derived from pyridin-4-ol, are highlighted for their wide range of biological activities and their role in chemosensing. These derivatives can act as highly effective chemosensors for the detection of various species, emphasizing the versatility of pyridine structures in analytical chemistry (Abu-Taweel et al., 2022).
Material Science and Optoelectronics
Organic Thermoelectric Materials
The advancement in poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which share a structural similarity with pyridin-4-ol derivatives in terms of organic semiconductor applications, is discussed. These materials have shown promise in organic thermoelectric applications, suggesting the potential for derivatives of pyridin-4-ol in similar applications (Zhu et al., 2017).
Optoelectronic Applications
The review on functionalized quinazolines and pyrimidines, related to pyridine derivatives, showcases their applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. This underscores the importance of pyridine and its derivatives in the development of novel materials for electronic and luminescent devices (Lipunova et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can undergo reactions such as borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Similar compounds have been used in the synthesis of intermediates for generating conjugated copolymers .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption .
Result of Action
Similar compounds have been used in the synthesis of intermediates for generating conjugated copolymers , suggesting potential applications in materials science.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol. For instance, the compound is typically stored at temperatures between 2-8°C , indicating that it may be sensitive to heat.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-7-13-6-5-9(8)14/h5-7H,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTQFHBTLKCIGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744714 |
Source
|
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244772-69-7 |
Source
|
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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